Irganox 1330

Beschreibung

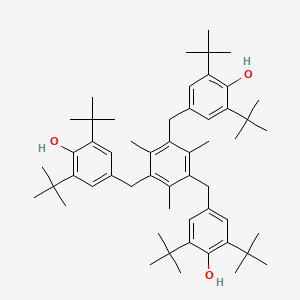

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene (CAS: 1709-70-2) is a high-molecular-weight hindered phenolic antioxidant widely used in polymer stabilization. Its molecular formula is C₅₄H₇₈O₃, with an average mass of 775.215 g/mol and a monoisotopic mass of 774.595096 g/mol . The compound features a central mesitylene (1,3,5-trimethylbenzene) core substituted with three 3,5-di-tert-butyl-4-hydroxybenzyl groups, providing steric hindrance to enhance oxidative stability .

Eigenschaften

IUPAC Name |

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,4,6-trimethylphenyl]methyl]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h25-30,55-57H,22-24H2,1-21H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAWBBYYMBQKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027428 | |

| Record name | Ionox 330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1709-70-2 | |

| Record name | 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionox 330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antioxidant 330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ionox 330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3'',5,5',5''-hexa-tert-butyl-α,α',α''-(mesitylene-2,4,6-triyl)tri-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS-BHT MESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DM34B894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Antioxidans 330 wird aus 2,6-Ditert-butylphenol, Formaldehyd, Dimethylamin und sym-Trimethylbenzol in einem Normaldruck-homogenen System synthetisiert. Das molare Verhältnis von 2,6-Ditert-butylphenol zu Formaldehyd zu Dimethylamin zu sym-Trimethylbenzol beträgt in der Regel 1: (4-6): (4-6): (0,25-0,35). Die Reaktion wird in einem Lösungsmittel unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Antioxidans 330 großtechnische chemische Reaktoren, in denen die Reaktanten unter bestimmten Bedingungen gemischt und erhitzt werden. Der Prozess ist so konzipiert, dass die Effizienz maximiert und Abfälle minimiert werden. Das Endprodukt wird durch verschiedene Trennverfahren, wie Destillation und Kristallisation, gereinigt, um ein hochreines Antioxidans zu erhalten, das für den kommerziellen Einsatz geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen

Antioxidans 330 unterliegt hauptsächlich Oxidations- und Reduktionsreaktionen. Es wirkt als Radikalfänger und reagiert mit freien Radikalen, um stabile Produkte zu bilden und den oxidativen Abbau von Materialien zu verhindern.

Häufige Reagenzien und Bedingungen

Oxidation: In Gegenwart von Oxidationsmitteln kann Antioxidans 330 Chinonmethide und andere Oxidationsprodukte bilden.

Reduktion: Es kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid wieder zu seiner ursprünglichen phenolischen Form reduziert werden.

Substitution: Die phenolischen Hydroxylgruppen können unter sauren oder basischen Bedingungen Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind stabilisierte Polymere und organische Materialien mit erhöhter Beständigkeit gegen thermischen und oxidativen Abbau .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene has the molecular formula and a molecular weight of approximately 810.18 g/mol. Its structure features three tert-butyl groups attached to a phenolic backbone, which enhances its antioxidant properties by providing steric hindrance against oxidative degradation.

Antioxidant Applications

1. Stabilization of Polymers:

This compound is primarily recognized for its effectiveness as a synthetic phenolic antioxidant in polymer formulations. It is used to protect plastics and rubber from oxidative degradation during processing and in end-use applications. The antioxidant properties help in preventing discoloration and loss of mechanical properties over time. Studies indicate that the incorporation of this compound significantly improves the thermal stability and longevity of polymers such as polyethylene and polypropylene .

2. Food Packaging:

In food packaging materials, 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene acts as a stabilizer that prevents lipid peroxidation and maintains the quality of the packaged food by protecting it from oxidative damage. Its application in food-grade materials has been explored due to its low toxicity profile .

Therapeutic Applications

Recent research has highlighted the potential therapeutic benefits of this compound beyond its industrial uses:

1. Neuroprotection:

Research indicates that derivatives of tert-butyl phenolic antioxidants can exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. For instance, studies have shown that compounds similar to 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene can mitigate glutamate-induced toxicity in rodent models of ischemic stroke .

2. Anti-inflammatory Effects:

The antioxidant properties of this compound may also extend to anti-inflammatory applications. By modulating oxidative stress pathways and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), it shows promise in reducing inflammation-related damage in various tissues .

Case Studies

Wirkmechanismus

Antioxidant 330 exerts its effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl groups in its structure are key to its antioxidant activity. These groups can donate hydrogen atoms to free radicals, forming stable phenoxyl radicals that do not propagate further oxidative reactions. This mechanism helps in stabilizing polymers and other materials by preventing the chain reactions that lead to oxidative degradation .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical State : White crystalline powder .

- Melting Point : 248–250°C .

- Thermal Stability: Decomposes above 160°C, forming volatile byproducts such as acetone and 2,6-di-tert-butyl-1,4-benzoquinone .

- Applications : Primarily used in polyethylene, polypropylene, and copolyesters to inhibit thermal and oxidative degradation .

Comparison with Similar Compounds

Hindered phenolic antioxidants share structural motifs but differ in molecular weight, backbone architecture, and performance. Below is a detailed comparison:

Structural and Functional Comparison

(a) Thermal and Oxidative Stability

- The target compound decomposes above 160°C, forming quinone methides (e.g., XXXIII) and volatile products like acetone .

- Irganox 3114 (triazine core) exhibits higher thermal stability (≤200°C) due to its rigid heterocyclic structure .

- Irganox 1010, with a pentaerythritol backbone, resists degradation up to 220°C, making it suitable for high-temperature processing .

(b) Volatility and Polymer Compatibility

(c) Degradation Pathways

- Irganox 3114 forms stable radical intermediates due to its triazine core, reducing harmful byproduct generation .

Regulatory and Industrial Use

- The target compound has undergone 2-year oral toxicity studies in rats and dogs, with a provisional tolerable daily intake (TDI) of 1 mg/kg body weight .

- Irganox 1010 is preferred in food-contact polymers due to its superior regulatory acceptance and low extractability .

Research Findings and Data

Chromatographic Behavior

- In size-exclusion chromatography, the target compound elutes later than smaller phenolics (e.g., 2,2'-methylenebis(6-tert-butyl-4-methylphenol), 340.5 g/mol), confirming its larger hydrodynamic radius .

Synergistic Blends

- Blending the target compound with phosphites (e.g., alkylated aryl phosphites) reduces gel formation in metallocene-catalyzed polyethylenes by 40% compared to standalone use .

Biologische Aktivität

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, commonly known as Irganox 1330, is a phenolic antioxidant widely utilized in various industrial applications to prevent oxidative degradation. Its chemical structure consists of multiple tert-butyl groups that enhance its stability and antioxidant properties. This compound has garnered attention due to its potential biological activities and safety profile.

- Molecular Formula : C54H78O3

- Molecular Weight : 775.20 g/mol

- Melting Point : 240 - 250 °C

- Appearance : White to pale yellow crystalline powder

Biological Activity

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene exhibits several biological activities primarily attributed to its antioxidant properties. These activities can be categorized into protective effects against oxidative stress and potential therapeutic applications.

Antioxidant Mechanism

The antioxidant mechanism of this compound involves the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals. This action reduces oxidative stress and prevents cellular damage caused by reactive oxygen species (ROS). The presence of multiple tert-butyl groups provides steric hindrance that stabilizes the phenolic compounds against rapid oxidation.

Research Findings

Recent studies have explored the biological activity and safety profile of this compound:

- Antioxidant Efficacy : Research indicates that this compound effectively inhibits lipid peroxidation in various biological systems. For instance, it has been shown to protect rat kidney cortical mitochondria from mersalyl-induced oxidative damage by reducing lipid peroxidation levels .

- Potential Therapeutic Applications : The compound has been investigated for its neuroprotective effects. In vitro studies demonstrated that derivatives of TBP-AOs (Tert-butyl phenolic antioxidants), including this compound, can reduce glutamate-induced oxidative toxicity in neuronal cells . This suggests a potential role in treating neurodegenerative conditions.

Case Studies

- Protective Role Against Nephrotoxicity :

- Impact on Cancer Metastasis :

Safety Profile

Despite its beneficial properties, concerns regarding the safety of this compound have been raised due to its classification as a potential endocrine disruptor. Studies suggest that exposure to TBP-AOs may lead to liver and lung damage and allergic reactions . Therefore, comprehensive evaluations of their safety profiles are essential for guiding their use in consumer products.

Applications in Industry

This compound is commonly used in:

- Food Packaging : To prevent oxidative degradation of polyethylene products.

- Plastics : As an additive to enhance the stability and shelf-life of plastic materials.

- Cosmetics : To protect formulations from oxidative spoilage.

Q & A

Q. What are the optimal synthesis conditions for 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene?

The compound is synthesized via a two-step reaction using 2,6-di-tert-butylphenol, paraformaldehyde, and mesitylene. Key parameters include:

- Molar ratio : 2,6-di-tert-butylphenol to paraformaldehyde = 1:1.6.

- Catalyst : Dimethylamine solution (33% w/w).

- Solvent : Methanol.

- Reaction time : 8 hours for the first step. Orthogonal experiments indicate these conditions maximize yield (reported at ~70% overall). Post-synthesis purification involves solvent evaporation and filtration .

Q. Which analytical techniques are recommended for characterizing this compound?

- Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy for verifying substituent positions and hydrogen bonding.

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection.

- Thermal properties : Differential Scanning Calorimetry (DSC) to determine melting point (240–246°C) .

Advanced Research Questions

Q. What is the mechanistic role of this compound in polymer stabilization?

As a sterically hindered phenolic antioxidant (e.g., Irganox 1330 or Antioxidant 330), it inhibits polymer oxidation by scavenging free radicals via hydrogen donation from the phenolic -OH groups. The tert-butyl substituents provide steric protection, prolonging antioxidant activity. Synergistic effects are observed when combined with phosphites, which decompose hydroperoxides .

Q. How does thermal degradation impact its antioxidant efficacy?

Above 160°C, the compound undergoes thermal decomposition, forming:

- Volatile byproducts : Acetone and 2,6-di-tert-butyl-1,4-benzoquinone.

- Non-volatile residues : Quinone methides (e.g., structure XXVIII/XXIX), identified via mass spectrometry. Degradation reduces antioxidant capacity, necessitating stability studies under operational temperatures using Thermogravimetric Analysis (TGA) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Q. How can researchers resolve contradictions in reported thermal stability thresholds?

Discrepancies arise from experimental conditions (e.g., heating rate, oxygen exposure). For example:

- Stable below 160°C : No significant decomposition (based on ESR studies).

- Degradation at 230°C : Observed in oxidative environments. Methodological recommendations:

- Conduct stability tests under inert vs. oxidative atmospheres.

- Use time-resolved Electron Spin Resonance (TR-ESR) to monitor radical formation during photodegradation .

Q. What advanced techniques identify degradation byproducts and their pathways?

Q. How does this compound interact with co-stabilizers in polymer formulations?

Synergistic effects with phosphites (e.g., alkylated aryl phosphites) enhance stabilization by:

- Radical scavenging : Phenolic groups neutralize alkyl radicals.

- Hydroperoxide decomposition : Phosphites reduce hydroperoxide concentrations. Experimental design: Use accelerated aging tests (e.g., oven aging at 120°C) with varying stabilizer ratios, followed by FTIR analysis of oxidation products (e.g., carbonyl indices) .

Methodological Considerations

- Controlled degradation studies : Use sealed reactors with controlled oxygen flow to simulate real-world aging.

- Orthogonal analytical workflows : Combine HPLC, MS, and ESR for comprehensive degradation profiling.

- Synergy optimization : Employ Design of Experiments (DoE) to model stabilizer-phosphite interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.